Prednisone 21-Aldehyde
Overview
Description
Prednisone 21-Aldehyde is a biochemical reagent with the molecular formula C21H24O5 and a molecular weight of 356.41 g/mol . It is a derivative of prednisone, a corticosteroid used for its anti-inflammatory and immunosuppressive properties. This compound is primarily utilized in scientific research for its unique reactivity, particularly at the aldehyde functional group .
Mechanism of Action
Target of Action
Prednisone 21-Aldehyde, like other corticosteroids, primarily targets the glucocorticoid receptor . This receptor is a type of nuclear receptor that is present inside many types of cells. Upon activation, it regulates the transcription of various genes that control inflammation, immune response, and other metabolic processes .
Mode of Action
This compound interacts with its target by binding to the glucocorticoid receptor. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The activated receptor-ligand complex then translocates to the cell nucleus, where it modulates gene transcription . This interaction leads to changes in the production of proteins that mediate inflammation and immune response .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is involved in the catabolic pathways under both aerobic and anaerobic conditions . The compound’s action can influence the synthesis of all steroid hormones, as CYP11A is the only enzyme that catalyzes the first step of steroid hormone biosynthesis .
Pharmacokinetics
Prednisone, the parent compound of this compound, exhibits nonlinear pharmacokinetics . It is biologically inert and is converted to the active form, prednisolone, in the liver . The time to reach maximum concentration (Tmax) for oral prednisone is about 2 hours . The pharmacokinetics of this compound might be similar, but specific studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the reduction of inflammation and suppression of the immune system . This is achieved by decreasing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also reduces the activity and volume of the lymphatic system .
Biochemical Analysis
Biochemical Properties
Prednisone 21-Aldehyde interacts with various enzymes and proteins in biochemical reactions. Its unique reactivity, particularly at the aldehyde functional group, has enabled the development of novel strategies for the synthesis of complex organic compounds
Molecular Mechanism
This leads to rapid, complete, durable, and reversible inhibition of the steroid hormone biosynthesis .
Metabolic Pathways
This compound is involved in the steroid hormone biosynthesis pathway, where it inhibits the enzyme CYP11A1 . This leads to a decrease in the production of steroid hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prednisone 21-Aldehyde can be synthesized through the oxidation of prednisone. One common method involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions to selectively oxidize the 21-hydroxyl group to an aldehyde .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Prednisone 21-Aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydrazines
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Imines, hydrazones
Scientific Research Applications
Prednisone 21-Aldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Prednisolone: A closely related compound that is the active form of prednisone.
Cortisone: Another corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Uniqueness: Prednisone 21-Aldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to other corticosteroids. This reactivity allows for the synthesis of a variety of derivatives and intermediates, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-15,18,26H,3-4,6,8,10H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKMJHMOAPNRY-ZPOLXVRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724571 | |
Record name | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70522-55-3 | |
Record name | Prednisone-21-aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070522553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PREDNISONE-21-ALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98T8D7BVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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